molecular formula C21H20N4O3S B15031147 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide

Katalognummer: B15031147
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: LTEJABXZWBZNSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline-4-carboxamide core linked via a propylamine chain to a 1,2-benzothiazol-1,1-dioxide moiety. The 2-methyl substituent on the quinoline ring and the sulfonated benzothiazol group are critical structural features that influence its physicochemical and biological properties.

Eigenschaften

Molekularformel

C21H20N4O3S

Molekulargewicht

408.5 g/mol

IUPAC-Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-14-13-17(15-7-2-4-9-18(15)24-14)21(26)23-12-6-11-22-20-16-8-3-5-10-19(16)29(27,28)25-20/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,25)(H,23,26)

InChI-Schlüssel

LTEJABXZWBZNSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole and quinoline rings, followed by their coupling through a propyl linker. One common method involves the use of sulfonyl hydrazine coupling reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, scalability, and reproducibility, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent and catalyst in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s structural uniqueness lies in the fusion of a quinoline-4-carboxamide scaffold with a sulfonated benzothiazol group. Below is a comparative analysis with key analogues:

Table 1: Structural and Activity Comparison
Compound Name Key Structural Features Biological Activity Reference
Target Compound 2-methylquinoline-4-carboxamide + 1,2-benzothiazol-1,1-dioxide propylamine linker Hypothesized Kv1.3 inhibition (based on benzothiazol analogs) -
13i (N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analog) Benzamide core + sulfonated benzothiazol Potent Kv1.3 blocker (IC₅₀ ~20 nM), comparable to PAP-1
5a5 (N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide) Quinoline-4-carboxamide + morpholino substituent Antibacterial activity (specific targets not detailed)
SKB_A (N-(α-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide) 3-hydroxyquinoline + phenyl and benzyl groups Structural analog; no explicit activity data
Key Observations :

Core Scaffold Differences: The target compound’s quinoline-4-carboxamide core distinguishes it from benzamide-based Kv1.3 inhibitors (e.g., 13i).

Benzothiazol Modifications :

  • The 1,2-benzothiazol-1,1-dioxide moiety is shared with 13i and other Kv1.3 blockers. Sulfonation enhances electrophilicity, facilitating interactions with channel pore residues .
  • In 13i, the benzothiazol group is coupled with a phenyl substituent, whereas the target compound lacks this modification, possibly altering binding kinetics.

Substituent Effects: The propylamine linker in the target compound is structurally analogous to 13i but differs from the dimethylamino or morpholino groups in antibacterial quinoline derivatives (e.g., 5a5). These substituents influence solubility and charge distribution, which correlate with antibacterial vs. ion channel activity .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Selection : The compound can be synthesized via nucleophilic substitution or coupling reactions using a quinoline-4-carboxamide core and a 1,2-benzothiazol-3-amine derivative. Ethanol is a common solvent for such reactions, with yields ranging from 37% to 70% depending on substituent steric effects .
  • Optimization Strategies :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered intermediates.
    • Catalysis : Nano-TiO₂ or Pd-based catalysts can improve coupling efficiency in heterocyclic systems .
    • Purification : Flash chromatography (ethyl acetate/hexane) is effective for isolating products, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR : Key signals include:
    • Quinoline C4-carboxamide carbonyl resonance at ~167–170 ppm (13C-NMR).
    • Benzothiazole sulfonamide protons (NH) at δ 8.2–9.0 ppm (1H-NMR) .
  • IR Spectroscopy : Confirm sulfone (1320–1250 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline-4-carboxamide derivatives?

Methodological Answer:

  • Experimental Reprodubility :
    • Standardize assay conditions (e.g., bacterial strain selection, inoculum size) to minimize variability .
    • Use internal controls (e.g., ciprofloxacin for antibacterial studies) to validate results.
  • Data Analysis :
    • Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies.
    • Consider lipophilicity (logP) and solubility discrepancies, which may explain divergent activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?

Methodological Answer:

  • Substituent Modification :
    • Trifluoromethyl Groups : Introduce at the quinoline 2-position to enhance metabolic stability (logP ↑ by ~0.5 units) .
    • Aminoalkyl Chains : Vary propyl linker length to balance cytotoxicity and target binding (e.g., IC₅₀ shifts from 1.2 μM to 8.7 μM with longer chains) .
  • Computational Modeling :
    • Use docking simulations (AutoDock Vina) to predict interactions with targets like DNA gyrase .

Q. How should researchers design in vitro assays to evaluate efficacy and toxicity?

Methodological Answer:

  • Efficacy Assays :
    • Antibacterial Activity : Perform MIC assays (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., topoisomerase II inhibition) with positive controls (e.g., etoposide).
  • Toxicity Screening :
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at 24–72 h exposure .
    • Selectivity Index : Calculate IC₅₀ (target) vs. CC₅₀ (cells) to prioritize leads (SI >10 preferred).

Data Contradiction & Experimental Design

Q. How can conflicting solubility data for this compound be reconciled?

Methodological Answer:

  • Solvent Systems : Test in buffered solutions (PBS pH 7.4) and DMSO/PEG mixtures to mimic physiological conditions.
  • Analytical Validation :
    • Use HPLC-UV (λ = 254 nm) with a C18 column to quantify solubility limits .
    • Compare with computational predictions (e.g., ACD/Labs logS module) .

Q. What experimental controls are critical in pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • In Vivo Controls :
    • Administer vehicle-only groups to assess excipient effects.
    • Use reference compounds (e.g., warfarin for plasma protein binding).
  • Analytical Controls :
    • Spike plasma samples with deuterated internal standards for LC-MS/MS quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.